molecular formula C7H4Br2F2 B1448656 2-Bromo-3,5-difluorobenzyl bromide CAS No. 1807071-26-6

2-Bromo-3,5-difluorobenzyl bromide

Cat. No.: B1448656
CAS No.: 1807071-26-6
M. Wt: 285.91 g/mol
InChI Key: GJSJQGXOBIKLBO-UHFFFAOYSA-N
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Description

2-Bromo-3,5-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a bromine atom at the 2 position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-difluorobenzyl bromide typically involves the bromination of 3,5-difluorobenzyl alcohol. One common method includes the use of triphenylphosphine and carbon tetrabromide in an ether solvent. The reaction mixture is stirred at room temperature, and the product is purified using silica gel chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of hydrobromic acid and hydrogen peroxide as brominating agents under controlled conditions can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-difluorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 3,5-difluoro-2-azidobenzyl bromide, while reaction with potassium cyanide produces 3,5-difluoro-2-cyanobenzyl bromide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,5-difluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric characteristics .

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSJQGXOBIKLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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